REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:26]=[CH:25][C:10]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([C:19]#[C:20][Si](C)(C)C)=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1)(C)C.[OH-].[K+]>CO>[C:19]([C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:10]2[CH:9]=[CH:8][C:7]([C:6]#[CH:5])=[CH:26][CH:25]=2)=[O:12])=[CH:14][CH:15]=1)#[CH:20] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The Et2O solution was pumped dry
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(C(=O)C2=CC=C(C=C2)C#C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |